molecular formula C23H22ClN3O4 B3573290 1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine

Cat. No.: B3573290
M. Wt: 439.9 g/mol
InChI Key: IFODFYIUJILHFE-UHFFFAOYSA-N
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Description

The compound “1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine” is a complex organic molecule. It contains several functional groups, including a benzodioxol group, a chlorophenyl group, an isoxazole ring, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxol group and the chlorophenyl group are aromatic, contributing to the compound’s stability. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could potentially act as a hydrogen bond donor in interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, characterization, and potential applications of this compound .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-15-21(22(25-31-15)17-4-2-3-5-18(17)24)23(28)27-10-8-26(9-11-27)13-16-6-7-19-20(12-16)30-14-29-19/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFODFYIUJILHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine
Reactant of Route 2
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1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine
Reactant of Route 3
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1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine
Reactant of Route 4
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1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine
Reactant of Route 5
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1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine
Reactant of Route 6
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1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine

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